Cas no 87488-84-4 (1-(2-Bromophenyl)pyrazole)

1-(2-Bromophenyl)pyrazole structure
1-(2-Bromophenyl)pyrazole structure
Product Name:1-(2-Bromophenyl)pyrazole
CAS 번호:87488-84-4
MF:C9H7BrN2
메가와트:223.069280862808
MDL:MFCD06659065
CID:719600
PubChem ID:2795433
Update Time:2025-06-26

1-(2-Bromophenyl)pyrazole 화학적 및 물리적 성질

이름 및 식별자

    • 1-(2-Bromophenyl)-1H-pyrazole
    • 1-(2-bromophenyl)pyrazole
    • 1H-Pyrazole,1-(2-bromophenyl)-
    • (2-bromophenyl)pyrazole
    • 1-(2-Bromo-phenyl)-1H-pyrazole
    • 1-(2-Bromophenyl)-1H-pyrazole (ACI)
    • DTXSID00383668
    • AKOS009563090
    • AB25920
    • J-502955
    • SCHEMBL4815370
    • 87488-84-4
    • QNDJHGODPWAKAO-UHFFFAOYSA-N
    • PS-7804
    • EN300-1897183
    • CS-0060463
    • MFCD06659065
    • SY273699
    • 1-(2-bromophenyl)-1H-pyrazole, AldrichCPR
    • 1-(2-Bromophenyl)pyrazole
    • MDL: MFCD06659065
    • 인치: 1S/C9H7BrN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H
    • InChIKey: QNDJHGODPWAKAO-UHFFFAOYSA-N
    • 미소: BrC1C(N2C=CC=N2)=CC=CC=1

계산된 속성

  • 정밀분자량: 221.97900
  • 동위원소 질량: 221.97926 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 152
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 분자량: 223.07
  • 소수점 매개변수 계산 참조값(XlogP): 2.9
  • 토폴로지 분자 극성 표면적: 17.8Ų

실험적 성질

  • 색과 성상: Liquid
  • 밀도: 1.5
  • 비등점: 296.6°C at 760 mmHg
  • 플래시 포인트: 133.2°C
  • 굴절률: 1.64
  • PSA: 17.82000
  • LogP: 2.63480

1-(2-Bromophenyl)pyrazole 보안 정보

1-(2-Bromophenyl)pyrazole 세관 데이터

  • 세관 번호:2933199090
  • 세관 데이터:

    ?? ?? ??:

    2933199090

    개요:

    2933199090. 기타 구조상 걸쭉하지 않은 피라졸 환화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933199090. 구조물에는 수소화 여부와 관계없이 걸쭉하지 않은 피라졸 고리를 함유하고 있는 기타 화합물이다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

1-(2-Bromophenyl)pyrazole 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
AstaTech
21530-1/G
1-(2-BROMOPHENYL)-1H-PYRAZOLE
87488-84-4 97%
1g
$53 2023-09-18
AstaTech
21530-5/G
1-(2-BROMOPHENYL)-1H-PYRAZOLE
87488-84-4 97%
5g
$159 2023-09-18
Fluorochem
048841-1g
1-(2-Bromophenyl)-1H-pyrazole
87488-84-4 95%
1g
£100.00 2022-03-01
Fluorochem
048841-5g
1-(2-Bromophenyl)-1H-pyrazole
87488-84-4 95%
5g
£357.00 2022-03-01
ChemScence
CS-0060463-1g
1-(2-Bromophenyl)pyrazole
87488-84-4 98.67%
1g
$47.0 2022-04-26
ChemScence
CS-0060463-5g
1-(2-Bromophenyl)pyrazole
87488-84-4 98.67%
5g
$139.0 2022-04-26
TRC
B694988-100mg
1-(2-Bromophenyl)pyrazole
87488-84-4
100mg
$ 64.00 2023-04-18
TRC
B694988-250mg
1-(2-Bromophenyl)pyrazole
87488-84-4
250mg
$ 92.00 2023-04-18
TRC
B694988-500mg
1-(2-Bromophenyl)pyrazole
87488-84-4
500mg
$ 144.00 2023-04-18
TRC
B694988-1g
1-(2-Bromophenyl)pyrazole
87488-84-4
1g
$ 201.00 2023-04-18

1-(2-Bromophenyl)pyrazole 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ;  5 min, 60 °C
참조
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives
Machado, Antonio S.; et al, Current Organic Synthesis, 2021, 18(8), 844-853

합성 방법 2

반응 조건
1.1 Reagents: Tripotassium phosphate Solvents: Dimethylformamide ;  24 h, reflux
참조
Synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated one- and twofold annulation of N-arylpyrroles with arylalkynes
Das, Amrita; et al, Chemical Communications (Cambridge, 2016, 52(56), 8695-8698

합성 방법 3

반응 조건
1.1 Reagents: Tripotassium phosphate Solvents: Dimethylformamide ;  1 h, 190 °C
참조
Catalyst-Free N-Arylation Using Unactivated Fluorobenzenes
Diness, Frederik; et al, Angewandte Chemie, 2012, 51(32), 8012-8016

합성 방법 4

반응 조건
1.1 15 min, 100 °C
참조
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

합성 방법 5

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: (1,3-Dihydro-1-methyl-3-phenyl-2H-imidazol-2-ylidene)diiodo(pyridine)palladium Solvents: Acetonitrile ;  24 h, 95 °C
참조
Structure-activity comparison in palladium-N-heterocyclic carbene (NHC) catalyzed arene C-H activation- functionalization
Mondal, Moumita; et al, Journal of Molecular Catalysis A: Chemical, 2017, 426, 451-457

합성 방법 6

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, rt
2.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt
2.2 0 - 5 °C
3.1 Reagents: Potassium bromide Solvents: Ethanol ;  1 h, 4 °C; 15 min, 100 °C
참조
Site Selective Concerted Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts
Vlasenko, Yulia A.; et al, Advanced Synthesis & Catalysis, 2023, 365(4), 535-543

합성 방법 7

반응 조건
1.1 Reagents: Tripotassium phosphate Solvents: Dimethylformamide ;  3 h, 150 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ,  2,2,2-Trifluoroethanol ;  rt
3.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt; rt → 5 °C
3.2 3 h, 0 - 5 °C; 1 - 2 h, 0 - 5 °C
4.1 Reagents: Potassium bromide Solvents: Ethanol ,  Water ;  heated; 1 h, 4 °C
5.1 15 min, 100 °C
참조
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

합성 방법 8

반응 조건
1.1 Reagents: Oxygen Catalysts: Fluorapatite (Ca5F(PO4)3) (copper-exchanged) Solvents: Methanol ;  12 h, rt
참조
An Efficient N-Arylation of Heterocycles with Aryl-, Heteroaryl-, and Vinylboronic Acids Catalyzed by Copper Fluorapatite
Kantam, Mannepalli Lakshmi; et al, Helvetica Chimica Acta, 2010, 93(5), 974-979

합성 방법 9

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, rt
1.2 Solvents: Dimethylformamide ;  30 min, reflux
참조
Preparation, properties, and reactivity of carbonylrhodium(I) complexes of di(2-pyrazolylaryl)amido-pincer ligands
Wanniarachchi, Sarath; et al, Journal of Organometallic Chemistry, 2011, 696(23), 3623-3636

합성 방법 10

반응 조건
1.1 Reagents: Potassium bromide Solvents: Ethanol ;  1 h, 4 °C; 15 min, 100 °C
참조
Site Selective Concerted Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts
Vlasenko, Yulia A.; et al, Advanced Synthesis & Catalysis, 2023, 365(4), 535-543

합성 방법 11

반응 조건
1.1 Reagents: Potassium bromide Solvents: Ethanol ,  Water ;  heated; 1 h, 4 °C
2.1 15 min, 100 °C
참조
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

합성 방법 12

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: 2734916-87-9 Solvents: 1,2-Dichloroethane ;  12 h, 95 °C
참조
Tris-NHC-propagated self-supported polymer-based Pd catalysts for heterogeneous C-H functionalization
Mandal, Tanmoy; et al, Chemical Communications (Cambridge, 2021, 57(79), 10182-10185

합성 방법 13

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: (SP-4-2)-Diiodo[[(4-methoxyphenyl)methyl]bis(3-methyl-1H-imidazol-1-yl-2(3H)-yli… Solvents: Acetonitrile ;  24 h, 95 °C
참조
Chelating Bis-N-heterocyclic Carbene-Palladium(II) Complexes for Oxidative Arene C-H Functionalization
Desai, Sai Puneet; et al, Organometallics, 2015, 34(12), 2731-2736

합성 방법 14

반응 조건
1.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt
1.2 0 - 5 °C
2.1 Reagents: Potassium bromide Solvents: Ethanol ;  1 h, 4 °C; 15 min, 100 °C
참조
Site Selective Concerted Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts
Vlasenko, Yulia A.; et al, Advanced Synthesis & Catalysis, 2023, 365(4), 535-543

합성 방법 15

반응 조건
1.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt; rt → 5 °C
1.2 3 h, 0 - 5 °C; 1 - 2 h, 0 - 5 °C
2.1 Reagents: Potassium bromide Solvents: Ethanol ,  Water ;  heated; 1 h, 4 °C
3.1 15 min, 100 °C
참조
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

합성 방법 16

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ,  2,2,2-Trifluoroethanol ;  rt
2.1 Solvents: 2,2,2-Trifluoroethanol ;  20 - 30 min, rt; rt → 5 °C
2.2 3 h, 0 - 5 °C; 1 - 2 h, 0 - 5 °C
3.1 Reagents: Potassium bromide Solvents: Ethanol ,  Water ;  heated; 1 h, 4 °C
4.1 15 min, 100 °C
참조
Site selective nucleophilic aromatic substitutions of azole-ligated diaryliodonium salts
Vlasenko, Yulia A.; et al, ChemRxiv, 2022, 1, 1-12

합성 방법 17

반응 조건
1.1 Reagents: Acetic acid ,  Lithium perchlorate Catalysts: Cyclopropenylium, 1,2,3-tris[(2R,6S)-2,6-dimethyl-1-piperidinyl]-, rel-, perchlo… Solvents: Acetonitrile ;  96 h, rt
참조
Electrophotocatalysis with a trisaminocyclopropenium radical dication
Huang, He; et al, Angewandte Chemie, 2019, 58(38), 13318-13322

1-(2-Bromophenyl)pyrazole Raw materials

1-(2-Bromophenyl)pyrazole Preparation Products

1-(2-Bromophenyl)pyrazole 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:87488-84-4)1-(2-Bromophenyl)pyrazole
주문 번호:A842243
인벤토리 상태:in Stock
재다:5g/25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:55
가격 ($):175.0/636.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:87488-84-4)1-(2-Bromophenyl)pyrazole
A842243
순결:99%/99%
재다:5g/25g
가격 ($):175.0/636.0
Email